molecular formula C7H4BrClOS B3208521 4-Bromophenyl chlorothioformate CAS No. 10506-24-8

4-Bromophenyl chlorothioformate

Cat. No.: B3208521
CAS No.: 10506-24-8
M. Wt: 251.53 g/mol
InChI Key: YEXUTIWIPCHCOH-UHFFFAOYSA-N
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Description

4-Bromophenyl chlorothioformate (CAS No. 10506-24-8) is a sulfur-containing derivative of chloroformate, characterized by the molecular formula C₇H₄OSClBr and a molecular weight of 251.528 g/mol . Structurally, it features a bromophenyl group attached to a chlorothioformate moiety (ClSCO-), where sulfur replaces the oxygen atom in the traditional chloroformate structure. This substitution alters its electronic and steric properties, influencing reactivity and stability . The compound is also known by synonyms such as 4-Bromophenyl Chloromethanethioate and YEXUTIWIPCHCOH-UHFFFAOYSA-N .

Properties

IUPAC Name

O-(4-bromophenyl) chloromethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClOS/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXUTIWIPCHCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=S)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenyl chlorothioformate can be synthesized through the reaction of thiophosgene with 4-bromophenol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C6H4BrOH} + \text{CSCl2} \rightarrow \text{C7H4BrClOS} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where thiophosgene and 4-bromophenol are reacted under optimized conditions. The reaction is carried out at a specific temperature and pressure to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl chlorothioformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates.

    Reduction Reactions: It can be reduced to 4-bromophenyl thiol under specific conditions.

    Oxidation Reactions: It can be oxidized to form sulfonyl chlorides.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products Formed:

    Thiocarbamates: Formed from the reaction with amines

    Thiocarbonates: Formed from the reaction with alcohols

    Sulfonyl Chlorides: Formed from oxidation reactions

Scientific Research Applications

4-Bromophenyl chlorothioformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromophenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a reagent to introduce thiocarbamate or thiocarbonate functionalities into target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Hydrolysis Rates

Hydrolysis kinetics and mechanisms vary significantly among chloroformate derivatives. Key comparisons include:

Compound Hydrolysis Rate (Relative to Phenyl Chloroformate) Dominant Pathway Conditions Reference
Phenyl Chloroformate 1.0 (Reference) Addition-Elimination 100% H₂O, 4.8°C
Phenyl Chlorothioformate ~3× slower Ionization 100% H₂O, 4.8°C
Methyl Chlorothioformate 4.6× faster than phenyl analog Ionization 100% H₂O, 4.8°C
Ethyl Chlorothioformate 68× faster than phenyl analog Ionization 100% H₂O, 4.8°C
4-Bromophenyl Chlorothioformate Data not explicit; inferred slower than phenyl due to bulky Br Likely Ionization N/A
  • Mechanistic Insights : Chlorothioformates generally favor an ionization pathway due to sulfur’s lower electronegativity, which stabilizes the transition state via charge delocalization. In contrast, chloroformates (e.g., phenyl chloroformate) often proceed via addition-elimination . For example, methyl chlorothioformate hydrolyzes 7× faster than methyl chloroformate due to weaker C–Cl bond strength (16 kcal/mol stabilization energy difference) .

Substituent Effects

  • For instance, ethyl chlorothioformate hydrolyzes 68× faster than phenyl derivatives under identical conditions .
  • Comparison with Fluorophenyl/Chlorophenyl Analogs : 4-Fluorophenyl chloroformate (CAS 38377-38-7) and 4-chlorophenyl chloroformate exhibit similar reactivity trends, but the larger bromine atom in 4-bromophenyl derivatives may further reduce nucleophilic attack rates due to steric hindrance .

Bond Strength and Stabilization

Computational studies (HF/6-31G(d)) indicate that methyl chloroformate has a 16 kcal/mol higher stabilization energy than methyl chlorothioformate, making its C–Cl bond harder to break. This explains why chlorothioformates react faster in ionization-dominated pathways .

Data Tables

Table 1: Key Properties of Selected Chloroformate Derivatives

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Dominant Hydrolysis Pathway
This compound 10506-24-8 C₇H₄OSClBr 251.528 Ionization (inferred)
Phenyl Chloroformate 1885-14-9 C₇H₅ClO₂ 172.57 Addition-Elimination
Ethyl Chlorothioformate 2442941-64-2 C₃H₅ClOS 124.59 Ionization
4-Fluorophenyl Chloroformate 38377-38-7 C₇H₄ClFO₂ 190.56 Addition-Elimination

Table 2: Relative Hydrolysis Rates in 100% H₂O at 4.8°C

Ester Type Chloroformate Chlorothioformate Chlorothionoformate
Phenyl 1.0 0.33 0.018
Methyl 1.0 7.0 2.6
Ethyl 1.0 60.0 60.0

Research Findings and Mechanistic Insights

  • Solvolysis Studies : Isobutyl and isopropyl chlorothioformate esters exhibit mixed mechanisms, with ionization dominating in polar solvents (e.g., 70% acetone) . Tert-butyl chlorothioformate solvolysis correlates strongly with solvent ionizing power, confirming the ionization pathway .
  • Kinetic Trends : Ethyl chlorothioformate hydrolyzes ~60× faster than its chloroformate analog, highlighting sulfur’s role in accelerating ionization .

Biological Activity

4-Bromophenyl chlorothioformate is an organic compound with significant implications in medicinal chemistry due to its biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the para position of a phenyl ring, combined with a chlorothioformate functional group. Its molecular formula is C7H5BrOSC_7H_5BrOS, and it has a molecular weight of approximately 251.53 g/mol. The compound typically appears as a light yellow transparent liquid.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 4-bromophenol with thionyl chloride followed by treatment with thiophosgene. This synthetic pathway allows for the production of derivatives that exhibit diverse biological activities.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit promising antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The findings revealed that certain derivatives demonstrated significant inhibition against these pathogens, suggesting that the chlorothioformate moiety enhances antimicrobial efficacy .

Compound Activity Target Organisms
d1StrongE. coli
d2ModerateS. aureus
d3StrongC. albicans

Anticancer Activity

In addition to its antimicrobial properties, this compound and its derivatives have been investigated for anticancer activity. One study focused on the screening of compounds against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Compounds d6 and d7 were identified as particularly potent, exhibiting significant cytotoxic effects against cancer cells .

The mechanism underlying the biological activity of this compound involves multiple pathways:

  • Antimicrobial Mechanism : The compound may inhibit bacterial growth by disrupting lipid biosynthesis or interfering with protein synthesis pathways.
  • Anticancer Mechanism : The anticancer effects are thought to arise from the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

Molecular docking studies have also been employed to understand how these compounds interact with biological targets at a molecular level, providing insights into their binding affinities and potential therapeutic roles.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in clinical settings:

  • Case Study 1 : A derivative was tested in a clinical trial for its efficacy against specific bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among treated patients.
  • Case Study 2 : Another derivative was evaluated for its anticancer properties in vitro and in vivo, demonstrating substantial tumor reduction in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenyl chlorothioformate

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